![molecular formula C24H25NO4 B2478428 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923200-88-8](/img/structure/B2478428.png)
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
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Overview
Description
“N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide”, also known as CYC06, is a synthetic, small-molecule compound. It contains a total of 43 bonds, including 26 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular formula of this compound is C24H25NO4, and it has a molecular weight of 391.467. The structure contains several functional groups, including a secondary amide, a ketone, and two ethers .Scientific Research Applications
Synthesis and Characterization
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide and its derivatives have been subjects of chemical synthesis and characterization, contributing to the field of medicinal chemistry and material sciences. Studies have focused on synthesizing various derivatives to explore their physical and chemical properties. For instance, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been documented, showcasing a range of aryl substituents and providing insights into their structural and molecular conformation through methods like IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).
Medicinal Chemistry Applications
In medicinal chemistry, compounds related to N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide have been studied for their potential as therapeutic agents. For example, derivatives of 4H-chromene have been synthesized through atom economical one-pot multicomponent reactions, highlighting their promise in medicinal chemistry due to their dense functionalization and potential pharmacological properties (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
Biochemical and Pharmacological Studies
Specific derivatives have been explored for their biochemical and pharmacological applications, particularly in the context of neurotransmitter receptors. N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, for instance, have been synthesized and tested for their affinity towards serotonin 5-HT(1A) receptors, demonstrating potential for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Crystallographic and Structural Analyses
Crystallographic studies have provided valuable insights into the molecular structures of related compounds, facilitating a better understanding of their chemical behavior and interaction potential. For example, the crystal structures of various anticonvulsant enaminones have been determined, revealing the conformation of cyclohexene rings and the interactions that stabilize these molecules, which is essential for designing drugs with specific pharmacological profiles (Kubicki, Bassyouni, & Codding, 2000).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-2-28-19-11-8-16(9-12-19)23-15-21(26)20-14-18(10-13-22(20)29-23)25-24(27)17-6-4-3-5-7-17/h8-15,17H,2-7H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUTYJRRCPSGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide |
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